molecular formula C23H27NO3S B5568857 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine

Cat. No.: B5568857
M. Wt: 397.5 g/mol
InChI Key: VQVDLYUHGBBQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine, also known as TRO19622, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization Techniques

  • Chemoselective Dechloroacetylation : A study by Sogabe et al. (2006) on "A novel de-O-chloroacetylation reagent: 1-seleonocarbamoylpiperidine" highlights the chemoselective cleavage of the O-chloroacetyl group in the presence of other acyl groups. This suggests that compounds related to "1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine" could be synthesized or modified using similar chemoselective approaches, potentially aiding in the synthesis of novel pharmaceuticals or research chemicals (Sogabe, Ando, Koketsu, & Ishihara, 2006).

  • Antioxidant Potential Evaluation : Research on "Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives" by Siddiqui et al. (2018) involved synthesizing and evaluating compounds for antioxidant activities. This indicates that derivatives of piperidine compounds, which share structural similarities with the compound , could be explored for their antioxidant properties, contributing to the understanding of their potential therapeutic effects (Siddiqui, Saify, Akhter, Saeed, Haider, & Leghari, 2018).

Catalytic and Synthetic Applications

  • Ruthenium-Catalyzed Intramolecular Oxidative Amination : A study by Kondo, Okada, and Mitsudo (2002) on "Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes enables rapid synthesis of cyclic imines" demonstrates the use of ruthenium catalysis for synthesizing cyclic imines from aminoalkenes. This method could potentially be applied to the synthesis or modification of compounds similar to "this compound," enhancing the toolbox for creating complex organic molecules (Kondo, Okada, & Mitsudo, 2002).

Mechanistic Studies and Molecular Interactions

  • Pro-Oxidant Action of Diphenyl Diselenide : Research by Rosa et al. (2005) investigating the "Pro-oxidant action of diphenyl diselenide in the yeast Saccharomyces cerevisiae exposed to ROS-generating conditions" explores the mechanisms of pro-oxidant effects of organoselenium compounds. This research could inform studies on the oxidative stress-related activities of similar compounds, including potential derivatives of "this compound," offering insights into their biological activities and effects (Rosa, de Oliveira, Saffi, Braga, Roesler, Dal-Pizzol, Fonseca Moreira, Brendel, & Pêgas Henriques, 2005).

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1-(3,3-diphenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c25-22(16-19-12-15-28(26,27)17-19)24-14-7-13-23(18-24,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDLYUHGBBQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CCS(=O)(=O)C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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